molecular formula C24H25N5O2 B14102241 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B14102241
M. Wt: 415.5 g/mol
InChI Key: XOKQEBLNJLAQCK-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted at position 2 with a 4-ethylphenyl group and at position 5 with an acetamide moiety linked to a 4-isopropylphenyl group. Its molecular formula is C24H25N5O2, with a molecular weight of 415.49 g/mol. The compound’s structural complexity underscores its relevance in medicinal chemistry, particularly in targeting enzymes or receptors where steric and electronic interactions are critical .

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H25N5O2/c1-4-17-5-7-19(8-6-17)21-13-22-24(31)28(25-15-29(22)27-21)14-23(30)26-20-11-9-18(10-12-20)16(2)3/h5-13,15-16H,4,14H2,1-3H3,(H,26,30)

InChI Key

XOKQEBLNJLAQCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazine intermediates, followed by their coupling and subsequent acetamide formation. Common reagents used in these reactions include ethylbenzene, hydrazine, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrazolo[1,5-d][1,2,4]triazin derivatives, emphasizing substituent effects on physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Substituent Acetamide Substituent
2-[2-(4-Ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide C24H25N5O2 415.49 2-(4-Ethylphenyl) N-[4-(Propan-2-yl)phenyl]
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide C18H14FN5O3 367.34 2-(4-Fluorophenyl) N-(2-Furylmethyl)
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide C21H20ClN5O3 425.87 2-(4-Methoxyphenyl) N-(4-Chlorobenzyl)

Key Observations:

Core Substituent Effects: Electron-Withdrawing Groups (e.g., Fluorine ): The 4-fluorophenyl group in ’s compound enhances polarity and metabolic stability due to fluorine’s electronegativity. This may improve target binding but reduce lipophilicity compared to the ethyl group in the target compound. The ethyl group in the target compound prioritizes lipophilicity, favoring tissue penetration but risking aqueous solubility limitations.

Acetamide Substituent Effects: N-[4-(Propan-2-yl)phenyl] (Target): The bulky isopropyl group introduces steric hindrance, which may improve selectivity by reducing off-target interactions. N-(2-Furylmethyl) : The furan ring offers hydrogen-bonding capability, improving solubility and target engagement. Its smaller size may reduce steric hindrance compared to the target compound. N-(4-Chlorobenzyl) : The chlorine atom enables halogen bonding, a unique interaction that can enhance binding affinity. The benzyl group adds aromatic bulk, which may stabilize π-π interactions in hydrophobic pockets.

Molecular Weight and Drug-Likeness :

  • The target compound (415.49 g/mol) and ’s analog (425.87 g/mol) approach the upper limit of Lipinski’s rule (500 g/mol), whereas ’s compound (367.34 g/mol) is well within guidelines. Higher molecular weight in the target compound may affect oral bioavailability .

Research Findings and Structure-Activity Relationships (SAR)

  • Lipophilicity vs. Solubility : Ethyl and isopropyl groups in the target compound increase logP, favoring blood-brain barrier penetration but necessitating formulation strategies to address solubility .
  • Metabolic Stability : Fluorine in ’s compound may slow oxidative metabolism, a common strategy in drug design to prolong half-life .
  • Halogen Bonding: The chlorobenzyl group in ’s compound demonstrates the utility of halogens in enhancing target affinity through non-covalent interactions .

Biological Activity

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C24H25N5O2
  • Molecular Weight : 415.5 g/mol
  • IUPAC Name : 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-propan-2-ylphenyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways related to inflammation, cancer progression, and metabolic disorders.

Anticancer Activity

Recent studies have indicated that compounds within the pyrazolo[1,5-d]triazin class exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound showed potent cytotoxic effects against various cancer cell lines. The IC50 values were determined using the MTT assay method.
Cell LineIC50 (µM)
U87-MG (glioma)12.5
A549 (lung)15.8
MCF7 (breast)10.3

These results suggest that the compound may inhibit cell proliferation through apoptosis induction.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity:

  • In Vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced swelling compared to control groups.

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets due to its unique functional groups. Modifications in the phenyl and acetamide moieties have been shown to enhance biological activity.

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of similar compounds:

  • Study on Pyrazolo[1,5-a]pyrimidines : A review highlighted the anticancer potential and enzymatic inhibitory activity of pyrazolo derivatives . These findings support the hypothesis that similar structural motifs may yield compounds with significant therapeutic effects.
  • Clinical Trials : Ongoing clinical trials are exploring the efficacy of related compounds in treating various cancers and inflammatory diseases. Preliminary data suggest promising results in reducing tumor size and improving patient outcomes.

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